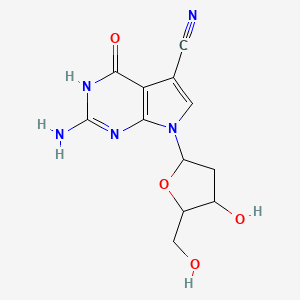
7-Cyano-7-deaza-2'-deoxy guanosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Cyano-7-deaza-2’-deoxy guanosine is a modified nucleoside analog of guanosine. This compound is part of the broader class of 7-deazaguanines, which are known for their unique structural properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Cyano-7-deaza-2’-deoxy guanosine typically involves the modification of guanosine through a series of chemical reactions. One common method includes the use of tRNA-dependent tRNA-guanine transglycosylase enzymes (TGT) in the queuosine pathway. This pathway involves the exchange of a guanine base in the DNA for 7-cyano-7-deazaguanine (preQ0) through a transglycosylation reaction . The reaction conditions often require ATP hydrolysis, catalyzed by specific enzymes such as DpdB .
Industrial Production Methods
Industrial production methods for 7-Cyano-7-deaza-2’-deoxy guanosine are not extensively documented. the principles of large-scale nucleoside synthesis, including the use of automated solid-phase synthesis and high-performance liquid chromatography (HPLC) for purification, are likely applicable .
Chemical Reactions Analysis
Types of Reactions
7-Cyano-7-deaza-2’-deoxy guanosine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the nucleoside to introduce additional functional groups.
Reduction: This reaction can be used to alter the cyano group to other functional groups.
Substitution: This reaction involves the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathways.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
7-Cyano-7-deaza-2’-deoxy guanosine has several scientific research applications:
Chemistry: It is used in the study of nucleoside analogs and their chemical properties.
Biology: It plays a role in the modification of DNA and RNA, impacting gene expression and regulation.
Medicine: It has potential antiviral properties due to its ability to induce type I interferons.
Industry: It is used in the synthesis of oligonucleotides for various biotechnological applications.
Mechanism of Action
The mechanism of action of 7-Cyano-7-deaza-2’-deoxy guanosine involves its incorporation into DNA or RNA, where it can alter the normal base-pairing properties. This modification can affect the stability and function of nucleic acids. Additionally, it activates Toll-like receptor 7 (TLR7), leading to the induction of type I interferons and antiviral responses .
Comparison with Similar Compounds
Similar Compounds
7-Deaza-2’-deoxyguanosine: Another nucleoside analog used in similar applications.
7-Deaza-2’-deoxyadenosine: Used in the study of DNA and RNA modifications.
2-Amino-7-deazaadenine: A related compound with unique base-pairing properties.
Uniqueness
7-Cyano-7-deaza-2’-deoxy guanosine is unique due to its cyano group, which provides distinct chemical reactivity and biological activity compared to other 7-deazaguanines. Its ability to activate TLR7 and induce antiviral responses sets it apart from other nucleoside analogs .
Properties
IUPAC Name |
2-amino-7-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O4/c13-2-5-3-17(8-1-6(19)7(4-18)21-8)10-9(5)11(20)16-12(14)15-10/h3,6-8,18-19H,1,4H2,(H3,14,15,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXSULWVDXWTVBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C3=C2N=C(NC3=O)N)C#N)CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


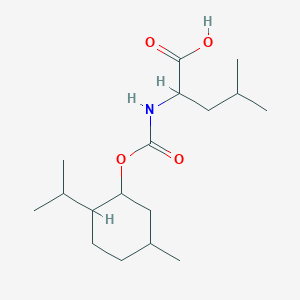
![1H-Pyrrolo[2,3-B]pyridine-5-carboxaldehyde, 4-chloro-1-(phenylsulfonyl)-](/img/structure/B15093557.png)
![2-([1,1'-Biphenyl]-4-ylmethyl)isoindoline-1,3-dione](/img/structure/B15093566.png)
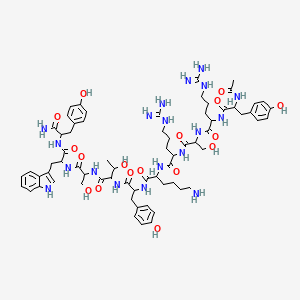
![Cyclopentanol, 1-[4-(trifluoromethyl)phenyl]-](/img/structure/B15093573.png)
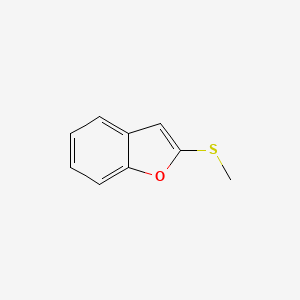
![3-[(3-Thienylmethyl)amino]benzonitrile](/img/structure/B15093583.png)
![ethyl (E)-3-[(1S)-1-[(1S,3aR,4S,7aR)-4-[tert-butyl(dimethyl)silyl]oxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]ethoxy]prop-2-enoate](/img/structure/B15093590.png)
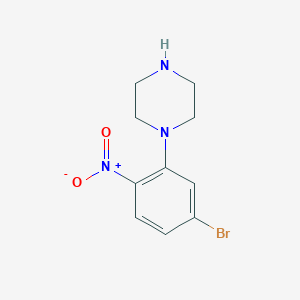
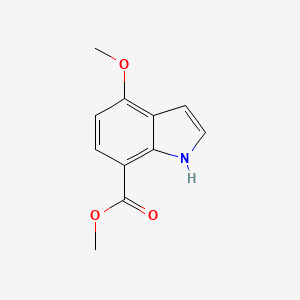
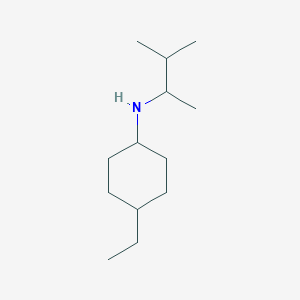
![2-Chloro-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15093635.png)
